5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structurally, it features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a 3-methoxyphenylpiperazine-linked propionyl moiety.
Properties
Molecular Formula |
C29H33N5O3 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C29H33N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-21H,11-16H2,1-3H3 |
InChI Key |
VSQMRSKIQNPSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Structural and Functional Group Variations
Key Observations
Substituent Effects on Anticancer Activity: Electron-withdrawing groups (e.g., 4-chlorophenyl): Compound 3o demonstrated potent activity against A549 lung cancer cells (IC₅₀ ~5 μM), attributed to enhanced cellular permeability and target engagement . Electron-donating groups (e.g., 4-isopropylphenyl): The target compound’s 4-isopropylphenyl group may reduce potency compared to 3o but improve metabolic stability due to steric hindrance . Piperazine moieties: The 3-methoxyphenylpiperazine group in the target compound could enhance receptor binding affinity, as piperazine derivatives are known to interact with neurotransmitter receptors and kinases .
Mechanistic Divergence :
- Compound 3o acts via autophagy induction, while pyrazolo[1,5-a]pyrimidine analogs (e.g., kinase inhibitors) target ATP-binding pockets . The target compound’s mechanism remains speculative but may involve dual pathways due to its hybrid structure.
Stability and Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound [2]) are cyclic derivatives formed via intramolecular aza-Michael reactions. These compounds exhibit improved pharmacokinetics but lack reactivity compared to acyclic vinyl sulfones, limiting their utility as prodrugs . The target compound’s acyclic structure suggests greater metabolic flexibility.
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